Cas no 20826-76-0 (cis-3-methylcyclobutanamine)

cis-3-methylcyclobutanamine Chemical and Physical Properties
Names and Identifiers
-
- 3-methylcyclobutan-1-amine
- cis-3-methylcyclobutanamine
- cis-3-Methyl-cyclobutylamine
- TRANS-3-METHYLCYCLOBUTANAMINE
- DB-002957
- MFCD12925787
- DTXSID60634901
- SY302325
- 20826-76-0
- MFCD12923218
- 89381-06-6
- 3-methylcyclobutanamine
- EN300-140532
- (1r,3s)-3-methylcyclobutan-1-amine
- (3-methylcyclobutyl)amine
- 3-Methyl-cyclobutylamine
- EN300-7282643
- F8881-5109
- AKOS006351670
- SY302324
- (1S,3R)-3-METHYLCYCLOBUTAN-1-AMINE
- trans-3-Methyl-cyclobutylamine
- trans-3-methylcyclobutan-1-amine
- EN300-7100745
- cis-3-methylcyclobutan-1-amine
- CS-0184264
- 20826-77-1
- DB-299720
-
- MDL: MFCD18791189
- Inchi: InChI=1S/C5H11N/c1-4-2-5(6)3-4/h4-5H,2-3,6H2,1H3
- InChI Key: GNHDRVDLNQEOPA-UHFFFAOYSA-N
- SMILES: C[C@H]1C[C@@H](N)C1
Computed Properties
- Exact Mass: 85.089149355g/mol
- Monoisotopic Mass: 85.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 45.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 26Ų
cis-3-methylcyclobutanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101130-500MG |
cis-3-methylcyclobutanamine |
20826-76-0 | 95% | 500MG |
¥ 3,201.00 | 2023-04-07 | |
Enamine | EN300-7282643-0.25g |
(1r,3s)-3-methylcyclobutan-1-amine |
20826-76-0 | 95.0% | 0.25g |
$510.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101130-100MG |
cis-3-methylcyclobutanamine |
20826-76-0 | 95% | 100MG |
¥ 1,201.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101130-1G |
cis-3-methylcyclobutanamine |
20826-76-0 | 95% | 1g |
¥ 4,798.00 | 2023-04-07 | |
Enamine | EN300-7282643-1.0g |
(1r,3s)-3-methylcyclobutan-1-amine |
20826-76-0 | 95.0% | 1.0g |
$554.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101130-250MG |
cis-3-methylcyclobutanamine |
20826-76-0 | 95% | 250MG |
¥ 1,920.00 | 2023-04-07 | |
eNovation Chemicals LLC | Y1123589-5g |
cis-3-Methyl-cyclobutylamine |
20826-76-0 | 95% | 5g |
$4475 | 2024-07-28 | |
Enamine | EN300-7282643-5.0g |
(1r,3s)-3-methylcyclobutan-1-amine |
20826-76-0 | 95.0% | 5.0g |
$1947.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123589-1g |
cis-3-Methyl-cyclobutylamine |
20826-76-0 | 95% | 1g |
$1115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123589-1g |
cis-3-Methyl-cyclobutylamine |
20826-76-0 | 95% | 1g |
$1115 | 2025-02-24 |
cis-3-methylcyclobutanamine Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
Additional information on cis-3-methylcyclobutanamine
Professional Introduction to Compound with CAS No. 20826-76-0 and Product Name: cis-3-methylcyclobutanamine
cis-3-methylcyclobutanamine, identified by the Chemical Abstracts Service registry number 20826-76-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a cyclobutane ring substituted with a methyl group and an amine functional group, arranged in a cis configuration, which contributes to its distinct chemical behavior and reactivity.
The cis-3-methylcyclobutanamine structure presents a fascinating scaffold for synthetic chemists, offering opportunities for derivatization and functionalization. Its cyclic nature and the presence of both electron-donating and electron-withdrawing groups make it a versatile intermediate in the synthesis of more complex molecules. Recent advancements in catalytic methods have enabled more efficient and selective transformations of this compound, opening new avenues for its incorporation into drug candidates.
In the realm of pharmaceutical research, cis-3-methylcyclobutanamine has been explored as a precursor for various bioactive molecules. Its structural motif is reminiscent of natural products found in plants and microorganisms, suggesting potential pharmacological relevance. For instance, studies have demonstrated its utility in the synthesis of analogs that exhibit properties such as receptor binding affinity or enzyme inhibition. These findings align with the broader trend of leveraging heterocyclic compounds for therapeutic development.
One particularly intriguing application of cis-3-methylcyclobutanamine is in the design of novel ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that mediate cellular responses to an array of external stimuli, making them prime targets for drug discovery. Researchers have utilized derivatives of cis-3-methylcyclobutanamine to develop ligands with high selectivity and potency. The cyclobutane ring's rigid conformation helps stabilize the binding interactions, while the amine group provides opportunities for further optimization through hydrogen bonding or ionic interactions.
The synthesis of cis-3-methylcyclobutanamine itself has been refined through modern methodologies, including asymmetric catalysis and transition-metal-mediated reactions. These techniques allow for the precise control of stereochemistry, ensuring the production of enantiomerically pure forms when required. Such purity is crucial for pharmaceutical applications, where chirality can significantly influence biological activity. Recent publications highlight the use of chiral auxiliaries or catalysts to achieve high yields of the desired cis isomer, underscoring the progress in synthetic chemistry.
Furthermore, computational studies have played a pivotal role in understanding the reactivity and properties of cis-3-methylcyclobutanamine. Molecular modeling techniques enable researchers to predict how this compound might interact with biological targets, providing insights before experimental validation is undertaken. This approach accelerates the drug discovery process by minimizing costly trial-and-error experimentation. The integration of experimental data with computational predictions offers a robust framework for developing novel therapeutics based on cis-3-methylcyclobutanamine derivatives.
The potential applications of cis-3-methylcyclobutanamine extend beyond traditional small-molecule drugs. Its structural framework can be modified to create polymers or materials with specialized properties, such as enhanced biodegradability or improved mechanical strength. These materials could find use in biomedical applications, including drug delivery systems or tissue engineering scaffolds. The versatility of this compound underscores its importance as a building block in advanced material science.
In conclusion, cis-3-methylcyclobutanamine (CAS No. 20826-76-0) represents a valuable asset in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it suitable for diverse applications, from developing novel therapeutics to creating innovative materials. The continued exploration of this compound and its derivatives promises to yield significant advancements across multiple scientific disciplines.
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